Tert-butylzinc bromide
Description
Evolution and Contemporary Relevance of Organozinc Reagents in Organic Synthesis
The journey of organozinc chemistry began in 1849 with Edward Frankland's synthesis of diethylzinc (B1219324). digitellinc.comwikipedia.org This pioneering work laid the foundation for the concept of valence. digitellinc.com Throughout the latter half of the 19th century, chemists like Butlerov, Zaitsev, and Reformatskii further explored the synthetic potential of organozinc reagents, developing reactions to form alcohols and β-hydroxyesters. digitellinc.com However, the discovery of the more reactive Grignard reagents temporarily relegated organozinc compounds to the background. oup.com
It was later realized that the lower reactivity of organozinc halides is a significant advantage, allowing for greater functional group tolerance. oup.comrsc.orgacs.org This characteristic means they can be used in the presence of sensitive functional groups like esters, nitriles, and amides without unwanted side reactions, a feat often challenging for their Grignard or organolithium counterparts. thieme-connect.comsigmaaldrich.com This realization sparked a resurgence in their use, and today, organozinc reagents are celebrated for their versatility, participating in a wide array of transformations including additions to carbonyl compounds, cyclopropanations, and, most notably, transition-metal-catalyzed cross-coupling reactions. uni-muenchen.deresearchgate.net
The contemporary relevance of organozinc reagents is underscored by their central role in powerful carbon-carbon bond-forming reactions like the Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide. wikipedia.orguni-muenchen.de This reaction's importance was recognized with the 2010 Nobel Prize in Chemistry. uni-muenchen.de The compatibility of organozinc reagents with a variety of functional groups and transition metals makes them invaluable tools in the synthesis of complex molecules, including pharmaceuticals. rsc.orguni-muenchen.dersc.org
Strategic Position of Tert-butylzinc Bromide within Modern Synthetic Methodologies
This compound, with its bulky tert-butyl group, holds a special strategic position within the arsenal (B13267) of organozinc reagents. The tert-butyl group is a common structural motif in medicinal chemistry and materials science, and this compound provides a direct and efficient way to introduce this quaternary center.
One of the most significant applications of this compound is in Negishi cross-coupling reactions . It serves as an effective nucleophile for the formation of carbon-carbon bonds with a variety of organic halides and triflates. nih.govsigmaaldrich.comsigmaaldrich.com For instance, it has been successfully coupled with 1-fluoro-1-haloalkenes in the presence of a palladium catalyst to produce multisubstituted fluoroalkenes. nih.gov The choice of catalyst can be crucial; for example, PdCl2(dppb) was found to be effective for the monoalkylation of a dihaloalkene with this compound. nih.gov
The reactivity of this compound can be influenced by the reaction conditions and the other reactants involved. In some multicomponent reactions, this compound has shown lower reactivity compared to its iodide counterpart, highlighting the subtle yet critical role of the halide in influencing the reagent's behavior. beilstein-journals.orgnih.gov
Below is a table summarizing selected applications of this compound in cross-coupling reactions:
| Electrophile | Catalyst | Product Type | Reference |
| 1-Fluoro-1-haloalkenes | PdCl2(dppb) / Pd(PPh3)4 | Multisubstituted fluoroalkenes | nih.gov |
| Imidoyl Chlorides | Iron-based | Imines | google.com |
| Unactivated Alkyl Bromides | Pd/N-Heterocyclic Carbene | Alkylated products | acs.org |
| Dihaloalkenes | PdCl2(dppb) | Mono-alkylated alkenes | nih.gov |
Scope and Research Objectives for the Investigation of this compound
The ongoing investigation of this compound and related organozinc reagents is driven by the continuous need for more efficient, selective, and sustainable synthetic methods. A primary research objective is to expand the scope of its applications in cross-coupling reactions, particularly with challenging substrates or under milder conditions. chem-soc.si
Current research often focuses on several key areas:
Catalyst Development: A significant portion of research is dedicated to developing new and improved catalyst systems that can enhance the reactivity and selectivity of this compound in coupling reactions. This includes the exploration of catalysts based on earth-abundant and less toxic metals like iron. google.com The use of N-heterocyclic carbene (NHC) ligands with palladium has also shown promise for room-temperature cross-coupling of unactivated alkyl bromides. acs.org
Understanding Reaction Mechanisms: Detailed mechanistic studies are crucial for optimizing reaction conditions and for the rational design of new synthetic methodologies. chem-soc.si For instance, understanding the aggregation of organozinc species in solution and the role of additives like lithium salts can lead to more reproducible and efficient reactions. uni-muenchen.de
Multicomponent Reactions: Researchers are exploring the use of this compound in multicomponent reactions, where three or more reactants are combined in a single step to generate complex molecules. beilstein-journals.orgnih.gov While challenges remain, the potential for rapid assembly of molecular complexity drives these investigations. researchgate.net
Applications in Total Synthesis: A long-term objective is to apply the developed methodologies to the total synthesis of natural products and other biologically active molecules. The ability of this compound to tolerate a wide range of functional groups makes it an attractive reagent for late-stage functionalization in complex synthetic routes.
The continuous exploration of this compound's reactivity and applications promises to deliver new and powerful tools for organic chemists, enabling the construction of increasingly complex and valuable molecules.
Properties
CAS No. |
7565-59-5 |
|---|---|
Molecular Formula |
C4H9BrZn |
Molecular Weight |
202.4 g/mol |
IUPAC Name |
bromozinc(1+);2-methylpropane |
InChI |
InChI=1S/C4H9.BrH.Zn/c1-4(2)3;;/h1-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
HGPHQCSSTFBAML-UHFFFAOYSA-M |
SMILES |
C[C-](C)C.[Zn+]Br |
Canonical SMILES |
C[C-](C)C.[Zn+]Br |
Origin of Product |
United States |
Ii. Synthetic Methodologies for the Preparation of Tert Butylzinc Bromide
Direct Zinc Insertion into Carbon-Halogen Bonds for Tert-butylzinc Bromide Formation
The most straightforward conceptual approach to this compound is the oxidative addition of elemental zinc directly into the carbon-bromine bond of tert-butyl bromide. However, the success of this method is heavily reliant on overcoming the inherent low reactivity of commercially available zinc metal, which is often passivated by a surface layer of zinc oxide. Consequently, various activation methods have been developed to facilitate this insertion.
Historically, chemists have employed several strategies to activate the surface of zinc metal, thereby enabling its reaction with alkyl halides like tert-butyl bromide. These methods focus on removing the passivating oxide layer and increasing the surface area of the metal. nih.gov
Common conventional activation agents include:
1,2-Dibromoethane and Trimethylsilyl (B98337) chloride (TMSCl) : These reagents are used to activate zinc by reacting with the oxide layer and generating fresh, reactive zinc surfaces. nih.govwikipedia.org
Iodine : A small amount of iodine can be used to etch the zinc surface, exposing the unoxidized metal.
Lithium Chloride (LiCl) : A significant advancement in the synthesis of organozinc reagents involves the use of LiCl in solvents like tetrahydrofuran (B95107) (THF). organic-chemistry.org LiCl is believed to aid the process by forming a soluble adduct with the newly formed this compound, effectively removing it from the metal surface and allowing for continuous reaction. wikipedia.orgorganic-chemistry.org This prevents the product from passivating the zinc surface itself.
| Activation Method | Reagents | Solvent | Key Feature |
| Chemical Etching | 1,2-Dibromoethane, TMSCl, I₂ | THF | Removes passivating oxide layer from zinc surface. nih.govwikipedia.org |
| Solubilization | LiCl | THF | Forms soluble adducts with the organozinc product, preventing surface passivation. organic-chemistry.org |
To circumvent the challenges of activating bulk zinc powder, highly reactive forms of zinc have been developed. The most prominent of these is "Rieke Zinc," named after its developer, Reuben D. Rieke. nih.gov
Rieke Zinc : This activated form of zinc is prepared by the chemical reduction of a zinc salt, typically zinc chloride (ZnCl₂), using a potent reducing agent like lithium naphthalenide or potassium metal. wikipedia.org The resulting material is a finely divided, black powder of elemental zinc with a very high surface area and devoid of an oxide coating, rendering it highly reactive. nih.gov Rieke zinc can react directly with secondary and tertiary alkyl bromides, including tert-butyl bromide, to form the corresponding organozinc reagents in high yield. nih.govsigmaaldrich.com This method is particularly advantageous as it can tolerate a variety of sensitive functional groups that might not be compatible with the precursors used in transmetalation routes. sigmaaldrich.com
| Reactive Zinc Form | Preparation Method | Precursors | Advantage |
| Rieke Zinc | Reduction of a zinc salt | ZnCl₂, Lithium Naphthalenide or Potassium | High reactivity, allows direct insertion into C-Br bonds of tertiary halides, tolerates sensitive functional groups. wikipedia.orgnih.govsigmaaldrich.com |
A more recent and environmentally conscious approach to metal activation is mechanochemistry. This solvent-free or low-solvent technique involves the use of mechanical force, such as ball milling, to activate the zinc metal. ucl.ac.uk The grinding action continuously breaks down the zinc particles, exposing fresh, unpassivated surfaces that can react directly with tert-butyl bromide. This method offers a sustainable alternative by reducing or eliminating the need for bulk solvents and can be used for the in situ generation of the organozinc species for immediate use in subsequent reactions, such as Negishi cross-couplings. ucl.ac.uk Research has shown this method to be effective with various forms of commercially available zinc, including granular and powder forms. ucl.ac.uk
Transmetalation Routes to this compound
Transmetalation provides an alternative and often highly efficient pathway to this compound. This process involves the exchange of an organic group from a more electropositive metal to the zinc center. This route is often preferred when the precursor organometallic reagent is readily available or when direct zinc insertion proves to be low-yielding.
The most common transmetalation route involves the reaction of a zinc salt, such as zinc bromide (ZnBr₂), with a pre-formed organolithium or organomagnesium (Grignard) reagent.
Organolithium Precursors : Tert-butyllithium (B1211817) can be reacted with zinc bromide in a low-temperature transmetalation to yield this compound. orgsyn.org This exchange is typically fast and clean.
Organomagnesium Precursors : Similarly, the Grignard reagent, tert-butylmagnesium bromide, readily undergoes transmetalation with zinc bromide to afford the desired this compound. ncl.res.in
This approach was historically necessary for many alkylzinc reagents before the development of highly active zinc forms, as direct insertion was often not feasible. sigmaaldrich.com
Reaction Scheme: (CH₃)₃C-Li + ZnBr₂ → (CH₃)₃C-ZnBr + LiBr (CH₃)₃C-MgBr + ZnBr₂ → (CH₃)₃C-ZnBr + MgBr₂
More specialized exchange reactions have also been developed to generate organozinc reagents with high functional group tolerance and stereochemical control.
Boron-Zinc Exchange : This method involves the transmetalation of an organoborane or boronic ester with a dialkylzinc reagent, such as diethylzinc (B1219324). scielo.br While more commonly applied to aryl and vinyl groups, it can be extended to alkyl groups. The process often requires activation of the boronic ester with an organolithium reagent to form a boronate "ate" complex before the addition of the zinc salt. nih.gov This methodology is particularly valuable for preparing enantiomerically enriched chiral organozinc compounds. nih.gov
Iodine-Zinc Exchange : The iodine-zinc exchange reaction is a powerful method for preparing functionalized organozinc reagents. rsc.org It typically involves reacting an organic iodide with a dialkylzinc compound, like diethylzinc or diisopropylzinc. nih.gov The presence of catalysts or additives such as lithium salts can significantly accelerate this exchange. nih.gov While the substrate is an alkyl iodide rather than a bromide, this methodology represents an important class of halogen-zinc exchange reactions for the synthesis of organozinc compounds.
Comproportionation and Disproportionation Strategies for this compound Generation
The generation and solution-state behavior of this compound are governed by the Schlenk equilibrium, a dynamic process involving the redistribution of alkyl and halide groups around the zinc center. This equilibrium encompasses both comproportionation and disproportionation reactions.
Disproportionation is the process where two molecules of an organozinc halide (RZnX) equilibrate to form a diorganozinc species (R₂Zn) and a zinc dihalide (ZnX₂). In the context of this compound, this is represented as:
2 t-BuZnBr ⇌ (t-Bu)₂Zn + ZnBr₂
Conversely, comproportionation is the reaction between a diorganozinc compound and a zinc dihalide to produce the organozinc halide:
(t-Bu)₂Zn + ZnBr₂ ⇌ 2 t-BuZnBr
The position of this equilibrium is influenced by several factors, including the nature of the alkyl group, the halide, the solvent, and the presence of additives. For many alkylzinc halides, the equilibrium tends to favor the organozinc halide species. wikipedia.org However, the more reactive dialkylzinc can be favored by manipulating the reaction conditions. wikipedia.org For instance, the historic preparation of diethylzinc by Frankland involved distilling the more volatile diethylzinc, thereby shifting the Schlenk equilibrium to the right. uwimona.edu.jmlibretexts.org
Strategies to favor the formation of this compound via comproportionation would involve reacting di-tert-butylzinc with zinc bromide. This approach ensures the direct formation of the desired mono-alkylzinc halide. The efficiency of this reaction is also subject to the solvent and additive effects discussed in the following section.
Solvent Effects and Additive Influence on this compound Formation Efficiency
The efficiency of this compound formation, whether through direct synthesis from tert-butyl bromide and zinc metal or via comproportionation, is profoundly influenced by the choice of solvent and the inclusion of specific additives. These components can affect reaction rates, yields, and the solubility of the organozinc species.
The formation of organozinc reagents from zinc metal and organic halides is understood to proceed in two primary steps:
Oxidative Addition: The initial reaction at the surface of the zinc metal to form a surface-bound organozinc intermediate.
Solubilization: The release of the organozinc species from the metal surface into the solution.
Different solvents and additives can selectively accelerate one or both of these steps. nih.gov
Solvent Effects:
Ethereal solvents, such as tetrahydrofuran (THF) , are commonly employed for the synthesis of organozinc reagents. THF is effective at solvating the organozinc species, facilitating their formation and maintaining their solubility. organic-chemistry.org
Polar aprotic solvents, including dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) , have been shown to accelerate the oxidative addition step in organozinc reagent formation. nih.govnih.gov This acceleration is attributed to the ability of these solvents to promote the initial reaction at the zinc surface. However, once formed, the persistence of the surface intermediates may be similar to that in THF. nih.gov The choice of solvent can also influence the structure of the resulting organozinc reagent in solution. nih.gov
Additive Influence:
The use of additives, particularly lithium salts, has a significant impact on the formation of organozinc reagents. Lithium chloride (LiCl) is a widely used additive that has been found to accelerate the solubilization of organozinc intermediates from the zinc surface. researchgate.net This effect is particularly pronounced in THF, where LiCl assists in the formation of soluble "ate" complexes. nih.gov The presence of LiCl can also influence the equilibrium between the monoorganozinc halide and the diorganozinc species. nih.gov
Other lithium halides, such as lithium bromide (LiBr), can also be effective. The choice of the lithium salt can impact the structure and reactivity of the organozinc reagent formed.
The following table summarizes the general effects of different solvents and additives on the key steps of organozinc reagent formation, which are applicable to the synthesis of this compound.
| Condition | Effect on Oxidative Addition | Effect on Solubilization | Overall Impact on Formation Efficiency |
|---|---|---|---|
| THF (no additive) | Moderate | Moderate | Standard |
| Polar Aprotic Solvent (e.g., DMSO, DMF) | Accelerates | No significant acceleration | Enhanced rate, particularly in the initial step |
| LiCl in THF | No significant acceleration | Accelerates | Enhanced rate and yield due to efficient removal of product from the zinc surface |
Iii. Reactivity Profiles and Mechanistic Investigations of Tert Butylzinc Bromide
Fundamental Reaction Pathways of Tert-butylzinc Bromide in Carbon-Carbon Bond Formation
This compound serves as a valuable nucleophilic source of the tert-butyl group in a variety of carbon-carbon bond-forming reactions. Its reactivity is characterized by both nucleophilic addition to polarized unsaturated bonds and participation in transition metal-catalyzed cross-coupling reactions via transmetalation. These pathways allow for the construction of sterically hindered carbon centers, which are of significant interest in organic synthesis.
As an organozinc reagent, this compound exhibits moderate nucleophilicity, allowing it to add to various electrophilic partners, most notably carbonyl compounds. The bulky nature of the tert-butyl group plays a crucial role in determining the regio- and stereochemical outcome of these additions.
The addition of this compound to carbonyl compounds, such as aldehydes and ketones, is a direct method for creating tertiary alcohols. The regioselectivity is straightforward, with the nucleophilic tert-butyl group invariably attacking the electrophilic carbonyl carbon.
The stereoselectivity of the addition to prochiral aldehydes and ketones is of greater mechanistic interest. The approach of the bulky nucleophile is governed by steric and electronic factors, often predictable by established models of asymmetric induction like the Felkin-Anh model. The large steric demand of the tert-butyl group typically leads to a high degree of facial selectivity when adding to chiral aldehydes, resulting in the preferential formation of one diastereomer.
Table 1: Illustrative Stereoselective Addition to a Chiral Aldehyde
| Aldehyde Substrate | Product (Major Diastereomer) | Typical Diastereomeric Ratio (d.r.) |
| (R)-2-Phenylpropanal | (2R,3S)-3,4,4-Trimethyl-2-phenylpentan-3-ol | >95:5 |
| Chiral α-alkoxy aldehyde | Syn-1,2-diol derivative | Varies (chelation control) |
Note: Data is illustrative and based on general principles of nucleophilic addition of bulky organometallics to chiral aldehydes.
A notable and distinct reaction pathway for this compound involves its three-component coupling with enynes and an electrophile, where the choice of electrophile dictates the reaction outcome. clockss.org This process does not require a nickel catalyst. clockss.org
When the electrophile is an aldehyde, the reaction proceeds via a 1,2-addition pathway to yield homopropargyl alcohols. clockss.org However, when conducted under an atmosphere of carbon dioxide, the reaction pathway shifts dramatically. The three components—this compound, the enyne, and carbon dioxide—combine in a 1:1:1 ratio to afford four-substituted allenyl carboxylic acids through a 1,4-addition mechanism. clockss.org
The proposed mechanism for this transformation begins with the 1,4-addition of this compound to the 1,3-enyne. clockss.org This step forms a reactive allenylzinc intermediate. This intermediate is then trapped by the electrophile. If the electrophile is an aldehyde, it attacks the γ-position of the allenylzinc species to give the homopropargyl alcohol. If carbon dioxide is the electrophile, it reacts to form the allenyl carboxylic acid. clockss.org
Table 2: Electrophile-Dependent Co-reaction of this compound and Enynes clockss.org
| Enyne | Electrophile | Product Type | Addition Manner |
| 2-Methyl-1-hexen-3-yne | Benzaldehyde | Homopropargyl alcohol | 1,2-Addition |
| 2-Methyl-1-hexen-3-yne | Carbon Dioxide (CO₂) | Allenyl carboxylic acid | 1,4-Addition |
A primary role of this compound in modern organic synthesis is as a coupling partner in transition metal-catalyzed cross-coupling reactions, such as the Negishi coupling. wikipedia.org In these reactions, the key step involving the organozinc reagent is transmetalation, where the tert-butyl group is transferred from the zinc atom to the transition metal catalyst (e.g., palladium or nickel). wikipedia.orgillinois.edu
In the palladium-catalyzed Negishi coupling, the catalytic cycle typically involves three main stages: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgyoutube.com
Oxidative Addition : The active Pd(0) catalyst inserts into the bond of an organic halide (R-X), forming a Pd(II) intermediate, [Ar-Pd(II)-X]. nih.gov
Transmetalation : this compound then reacts with this Pd(II) complex. The tert-butyl group displaces the halide on the palladium center, forming a diorganopalladium(II) species, [Ar-Pd(II)-tBu], and generating a zinc halide salt as a byproduct. wikipedia.org This step is often the rate-limiting step of the catalytic cycle. wikipedia.org
Reductive Elimination : The diorganopalladium(II) intermediate undergoes reductive elimination, forming the new carbon-carbon bond (Ar-tBu) and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. illinois.edunih.gov For this step to proceed, the two organic ligands must be in a cis orientation on the palladium center. wikipedia.org
Table 3: Key Steps in Palladium-Catalyzed Negishi Coupling
| Step | Reactants | Product | Catalyst State Change |
| Oxidative Addition | Pd(0) + Ar-X | Ar-Pd(II)-X | Pd(0) → Pd(II) |
| Transmetalation | Ar-Pd(II)-X + t-BuZnBr | Ar-Pd(II)-tBu + ZnBrX | No Change |
| Reductive Elimination | Ar-Pd(II)-tBu | Ar-tBu + Pd(0) | Pd(II) → Pd(0) |
Nickel-catalyzed cross-coupling reactions can proceed through mechanisms that differ from the typical Pd(0)/Pd(II) cycle, often involving Ni(I), Ni(II), and Ni(III) oxidation states and potentially radical intermediates. wikipedia.orgrhhz.netsquarespace.com The transmetalation step remains crucial but can occur at different points in more complex catalytic cycles.
One proposed mechanism involves a Ni(I)/Ni(III) cycle. rhhz.net In this pathway, an active Ni(I) species undergoes oxidative addition with the organic halide to form a Ni(III) intermediate. This high-valent species can then undergo transmetalation with this compound, followed by reductive elimination to yield the product and regenerate a Ni(I) complex. rhhz.net
Alternatively, a "transmetalation-first" mechanism has been proposed, particularly for alkyl-alkyl couplings. wikipedia.orgyoutube.com Here, the this compound first transmetalates with a Ni(II) precatalyst to form a tBu-Ni(II) species. This complex can then interact with the alkyl halide electrophile, potentially through a radical pathway, leading to the final coupled product. wikipedia.org The involvement of radical intermediates is supported by experiments where the addition of radical scavengers like TEMPO can inhibit the reaction. rhhz.net
Table 4: Comparison of Proposed Transmetalation Mechanisms in Ni-Catalysis
| Catalytic Cycle | Key Intermediate Before Transmetalation | Proposed Subsequent Steps |
| Ni(0)/Ni(II) | Ar-Ni(II)-X | Transmetalation → Reductive Elimination |
| Ni(I)/Ni(III) | Ar-Ni(III)-(X)₂ or similar | Transmetalation → Reductive Elimination |
| Radical Chain | Ni(I)-X | Transmetalation to form tBu-Ni(I) → Radical generation from electrophile → Radical rebound/coupling |
Halogen-Zinc Exchange Reactions Initiated by this compound
The halogen-zinc exchange is a powerful method for the preparation of functionalized organozinc compounds from organic halides. While dialkylzinc reagents are commonly employed for this transformation, organozinc halides like this compound also participate in these equilibria. The reaction involves the transfer of the tert-butyl group from zinc to the organic halide, with a concurrent transfer of the halide's organic moiety to the zinc center.
This exchange is particularly relevant in the preparation of organozinc reagents that are otherwise difficult to access. For instance, the exchange between an organozinc reagent and a functionalized aryl or alkyl iodide can yield a new, functionalized organozinc species. nih.govacs.org The general mechanism is believed to proceed through a four-centered transition state, although the precise nature of the intermediates can be influenced by solvents and additives. The position of the equilibrium is dictated by the relative stability of the organozinc reagents involved.
Notably, extremely bulky zincates, such as lithium tetrathio-tert-butylzincate (Li₂ZntBu₄), have demonstrated exceptional reactivity in halogen-zinc exchange reactions with both bromides and iodides, showcasing excellent functional group tolerance. researchgate.net This highlights the potential for tuning the reactivity of tert-butylzinc species for specific synthetic applications.
Role of Steric and Electronic Factors Governing this compound Reactivity
The reactivity of this compound is fundamentally controlled by the interplay of steric and electronic effects originating from the bulky tert-butyl group and the nature of the carbon-zinc bond.
Steric Factors: The tert-butyl group is one of the most sterically demanding alkyl groups. This bulk significantly hinders its approach to sterically congested reaction centers. libretexts.orgyoutube.com In reactions analogous to Sₙ2 substitutions, the significant steric hindrance presented by the three methyl groups impedes the formation of the typical backside attack transition state. libretexts.orgyoutube.com However, this steric strain can also be a driving force in certain reactions. Theoretical studies on related organozincate reagents have shown that bulky ligands, including tert-butyl groups, can decrease the activation energy of halogen-zinc exchange reactions by influencing the deformation energy of the reactants. nih.gov
Electronic Factors: The carbon-zinc bond is a polar covalent bond, with significant charge polarization towards the carbon atom due to the difference in electronegativity between carbon (2.55) and zinc (1.65). wikipedia.org This polarization imparts nucleophilic character to the tert-butyl group, making it reactive towards electrophiles. The stability of the incipient tertiary carbocation (t-Bu⁺) is a crucial electronic factor. Similar to the high reactivity of tert-butyl bromide in Sₙ1 reactions, which proceeds through a stable tertiary carbocation intermediate, reactions involving the cleavage of the C-Zn bond in this compound are facilitated by the inherent stability of the tert-butyl cation. chemistrysteps.com This electronic stabilization lowers the energy barrier for reactions where a degree of charge separation develops in the transition state.
Influence of Ligand Systems and Stoichiometric Additives on Reaction Kinetics and Selectivity
The addition of lithium halides, particularly lithium chloride (LiCl), has a profound effect on the reactivity and solubility of organozinc halides. nih.gov In solvents like tetrahydrofuran (B95107) (THF), organozinc reagents often exist as aggregates or are poorly soluble. LiCl acts as a salt additive that breaks down these aggregates, leading to the formation of more soluble and reactive "ate" complexes. nih.govacs.org
| Additive | Observed Effect | Proposed Mechanism | Reference |
|---|---|---|---|
| None | Low solubility and reactivity in THF | Formation of inactive aggregates | nih.gov |
| LiCl | Increased solubility and reaction rate | Breaks down aggregates, forms soluble and more reactive RZnX·LiCl "ate" complexes | acs.orgnsf.gov |
| LiBr | Moderate increase in reactivity | Formation of zincate complexes | nsf.gov |
Coordinating solvents and ligands play a crucial role in modulating the structure and reactivity of this compound. Solvents like THF are essential for solvating the organozinc species, preventing excessive aggregation and precipitation. uni-muenchen.de
The addition of strong donor ligands, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), can further enhance reactivity and stability. acs.orgacs.orgnih.gov TMEDA is a bidentate ligand that chelates to the zinc center, forming a more stable and often more reactive complex. nih.govrsc.org This coordination can increase the persistence of organozinc intermediates and facilitate key steps in catalytic cycles, such as Negishi cross-coupling reactions. acs.orgnih.gov Computational and spectroscopic studies have shown that TMEDA forms strongly stabilizing interactions with the zinc cation, which can promote the ionization of the zinc-halide bond and stabilize the carbon-zinc bond, particularly in aqueous media. nih.gov The coordination environment around the zinc atom, as dictated by the solvent and ligands, is therefore a critical parameter for controlling the outcome of reactions involving this compound. researchgate.netstrath.ac.uk
Detailed Mechanistic Elucidation through Advanced Spectroscopic and Kinetic Studies
Understanding the precise mechanisms of reactions involving this compound requires advanced analytical techniques capable of probing reactive intermediates and complex solution equilibria. A combination of NMR spectroscopy, mass spectrometry, and kinetic analysis has provided significant insights. uni-muenchen.de
NMR Spectroscopy: ¹H and ¹³C NMR are used to characterize the structure of organozinc reagents in solution and to monitor the progress of reactions. uni-muenchen.deuu.nl These techniques can help determine the aggregation state and the influence of additives like LiCl on the chemical environment of the organic group attached to zinc. nsf.gov
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a particularly powerful tool for identifying the various species present in organozinc solutions. uni-muenchen.de It has been instrumental in detecting the formation of anionic organozincate complexes in the presence of LiCl, providing direct evidence for the formation of these highly reactive species. acs.org Tandem mass spectrometry (MS/MS) and infrared multiple-photon dissociation (IRMPD) spectroscopy have been used to characterize the gas-phase structure of organozinc cations coordinated with ligands like TMEDA, offering detailed information on their stability and coordination. nih.govrsc.org
Kinetic Studies: Kinetic analysis of reactions, such as the Negishi cross-coupling, helps to identify the rate-determining steps and the role of each component in the reaction mixture. uni-muenchen.deacs.org Such studies have revealed that the organozinc reagent can be involved in the rate-determining oxidative addition step and that additives can significantly alter the reaction kinetics. uni-muenchen.de More recently, single-particle fluorescence microscopy has emerged as a novel technique to observe organozinc intermediates directly on the surface of zinc metal, elucidating the mechanistic roles of solvents and additives in their formation. nih.govnih.govescholarship.org
Computational and Theoretical Analysis of this compound Reaction Mechanisms
Computational chemistry, particularly density functional theory (DFT), provides a molecular-level understanding of the reaction mechanisms of organozinc compounds that is often inaccessible through experimental methods alone.
DFT calculations have been employed to investigate the mechanism of the halogen-zinc exchange reaction. nih.gov These studies can model the structures of reactants, transition states, and products, providing detailed energy profiles for the reaction pathway. For instance, theoretical analyses have shown that bulky alkyl ligands like tert-butyl can lower the activation barrier for the exchange reaction by influencing the deformation energy required to reach the transition state. nih.gov
Furthermore, computational models have been used to elucidate the structure of organozinc complexes with various ligands and solvents. chemrxiv.org DFT calculations on alkylzinc halides coordinated with TMEDA suggest that the ligand can promote the ionization of the zinc-halide bond, explaining its stabilizing and activating effects. nih.gov Theoretical studies also help to understand the role of lithium halides in forming zincate complexes and how these "ate" structures exhibit enhanced reactivity. By modeling the interaction between catalyst intermediates and organozinc reagents, computational analysis can rationalize product inhibition pathways and the beneficial effects of additives in cross-coupling reactions. rsc.org
| Technique | Information Gained | Key Findings | Reference |
|---|---|---|---|
| NMR Spectroscopy | Solution structure, aggregation state, reaction monitoring | Characterized influence of LiCl on reagent structure | nsf.gov |
| ESI Mass Spectrometry | Identification of solution species, including transient intermediates | Direct detection of reactive [RZnX₂]⁻ "ate" complexes | acs.org |
| Fluorescence Microscopy | Direct observation of surface intermediates | Elucidated the role of solvents and LiCl in the formation and solubilization of organozinc reagents | nih.govnih.gov |
| DFT Calculations | Transition state structures, reaction energy profiles, electronic structures | Explained the role of bulky groups in lowering activation energies and the stabilizing effect of ligands like TMEDA | nih.govnih.gov |
Density Functional Theory (DFT) Calculations for Transition States
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms at the molecular level. For organozinc compounds, DFT calculations are instrumental in characterizing the geometries and energetic properties of transition states, which are fleeting, high-energy structures that represent the pinnacle of the energy barrier between reactants and products.
While specific DFT studies exclusively on this compound are not extensively documented in the reviewed literature, valuable insights can be drawn from computational studies on closely related butylzinc species. For instance, theoretical calculations on the fragmentation pathways of cationic butylzinc complexes, such as BuZn(TMEDA)⁺ (where TMEDA is N,N,N',N'-tetramethylethylenediamine), offer a robust model for understanding the fundamental steps of β-hydrogen elimination. acs.org
In the case of the β-hydrogen elimination from BuZn(TMEDA)⁺, DFT calculations predict a bent transition structure. acs.org Key geometrical parameters of this transition state, denoted as TS-BuZn(TMEDA)⁺, have been computed and are summarized in the table below.
| Parameter | Distance/Angle |
|---|---|
| Zn–Hβ distance | 170 pm |
| Zn–C1 distance | Slightly increased from ground state |
| Zn–C2 distance | Considerably shrunk from ground state |
| Zn–Hβ–C2 angle | 83° |
The approach of a β-hydrogen atom towards the zinc center, to a distance of 170 pm, signifies an attractive interaction that is characteristic of the transition state for this process. acs.org Concurrently, the shortening of the Zn–C2 bond and a slight elongation of the Zn–C1 bond are indicative of the bond-breaking and bond-forming processes that occur in concert during the elimination. acs.org These computational findings provide a detailed snapshot of the molecular gymnastics required to surmount the activation barrier.
Fragment-Energy Analysis of Activation Barriers
To gain a deeper understanding of the factors that contribute to the activation energy of a reaction, a fragment-energy analysis, often carried out within the framework of the Activation Strain Model (ASM), can be employed. researchgate.netrsc.org This model deconstructs the activation energy (ΔE‡) into two primary components: the activation strain (ΔE_strain) and the interaction energy (ΔE_int).
The activation strain, also referred to as the distortion energy, is the energy required to deform the reactants from their ground-state geometries to the geometries they adopt in the transition state. researchgate.net This term is invariably positive (destabilizing) as it involves stretching or bending bonds and angles away from their equilibrium positions. The interaction energy represents the actual chemical interaction between the distorted reactant fragments within the transition state structure. researchgate.net This term is typically negative (stabilizing).
The transition state is reached at the point along the reaction coordinate where the stabilizing interaction energy overcomes the destabilizing activation strain. researchgate.net By analyzing how these two components change along the reaction pathway, one can identify the key factors that control the reaction's feasibility.
While a specific fragment-energy analysis for this compound was not found in the surveyed literature, the principles of the ASM can be applied to understand the activation barrier of β-hydrogen elimination. For a hypothetical β-hydrogen elimination from this compound, the analysis would involve separating the molecule into two fragments in the transition state: the emerging zinc hydride bromide fragment and the isobutene fragment. The activation strain would be the sum of the energies required to distort both the initial this compound into the geometry it adopts in the transition state. The interaction energy would then be the stabilizing interaction between these two distorted fragments.
Investigations into β-Hydrogen Elimination Pathways of Tert-butylzinc Species
β-Hydrogen elimination is a quintessential reaction pathway for organometallic compounds that possess a hydrogen atom on a carbon atom beta to the metal center. This process is a primary decomposition route for many alkylzinc species and is of considerable mechanistic interest.
Quantum-chemical calculations have corroborated that the loss of an alkene from a butylzinc species, such as the conversion of BuZn(TMEDA)⁺ to HZn(TMEDA)⁺ and butene, proceeds via a β-hydrogen elimination mechanism. acs.org The calculated activation energy for this process in the gas phase is 169.0 kJ mol⁻¹. acs.org This substantial energy barrier indicates that while the pathway is mechanistically feasible, it requires significant thermal energy.
The general mechanism for β-hydride elimination involves the formation of a four-membered cyclic transition state where a β-hydrogen atom is transferred from the alkyl group to the metal center, leading to the formation of a metal-hydride bond and an alkene. For this to occur, the complex typically requires a vacant coordination site cis to the alkyl group to allow for the close approach of the β-hydrogen. acs.org
The structural parameters of the transition state, such as the short Zn-Hβ distance and the acute Zn-Hβ-C2 angle, are defining features of this pathway and are consistent across different butylzinc species that have been studied computationally. acs.org These investigations underscore the utility of theoretical calculations in mapping out the intricate details of reaction pathways that are often difficult to probe experimentally.
Iv. Advanced Applications of Tert Butylzinc Bromide in Complex Organic Synthesis
Cross-Coupling Methodologies Utilizing Tert-butylzinc Bromide
The application of this compound in palladium- and nickel-catalyzed cross-coupling reactions has become a powerful tool for forging carbon-carbon bonds, especially C(sp³)–C(sp³) and C(sp³)–C(sp²) linkages. These reactions are fundamental in modern synthetic chemistry for building molecular complexity from simpler precursors.
The Negishi cross-coupling reaction, which pairs an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a cornerstone of C-C bond formation. This compound, as a bulky C(sp³) nucleophile, presents specific challenges and opportunities within this framework, particularly concerning the suppression of side reactions like β-hydride elimination.
The formation of a C(sp³)–C(sp³) bond by coupling two distinct alkyl fragments is a significant challenge in organic synthesis. The Negishi reaction provides a robust solution, and protocols have been developed to incorporate tertiary alkylzinc reagents like this compound. A high-yielding cross-coupling of unactivated alkyl bromides with alkylzinc halides can be achieved at room temperature using a palladium catalyst system supported by an N-heterocyclic carbene (NHC) ligand. acs.org The steric bulk of the NHC ligand, particularly those with 2,6-diisopropylphenyl substituents, is critical for achieving high yields by promoting the desired reductive elimination pathway over competing processes. acs.org
These protocols are effective for a range of alkyl bromides and alkylzinc halides, including those with β-substituents and various functional groups such as amides, nitriles, and esters. acs.org
Table 1: Selected Examples of Alkyl-Alkyl Negishi Cross-Coupling
| Alkyl Bromide Partner | Alkylzinc Bromide Partner | Catalyst System | Yield (%) |
|---|---|---|---|
| 1-Bromo-3-phenylpropane | n-Butylzinc bromide | Pd₂(dba)₃ / IPr·HCl | 75-85% |
| Amide-containing alkyl bromide | Ethylzinc (B8376479) bromide | Pd(OAc)₂ / IPr·HCl | 80% |
| Nitrile-containing alkyl bromide | n-Propylzinc bromide | PdBr₂ / IPr·HCl | 92% |
| Ester-containing alkyl bromide | Isobutylzinc bromide | Pd₂(dba)₃ / IPr·HCl | 78% |
Data synthesized from findings on room-temperature Negishi cross-coupling of unactivated alkyl bromides. acs.org
The creation of C(sp³)–C(sp²) bonds is fundamental to the synthesis of many pharmaceuticals and functional materials. This compound is an effective coupling partner for a wide array of aryl and vinyl halides. The primary challenge in coupling secondary or tertiary alkyl groups is preventing β-hydride elimination, which leads to undesired byproducts. nih.gov The development of specialized ligands has been key to overcoming this issue. For instance, a palladium catalyst featuring a biaryldialkylphosphine ligand known as CPhos has been shown to effectively promote the desired coupling of secondary alkylzinc halides with aryl bromides and activated aryl chlorides. nih.govorganic-chemistry.org This system demonstrates broad substrate scope and provides excellent ratios of the desired tertiary alkyl-aryl product over isomeric byproducts. nih.govorganic-chemistry.org
The reaction conditions are generally mild, often proceeding at room temperature, and are tolerant of a wide variety of functional groups on the aryl halide partner, including esters, nitriles, and even unprotected indoles. organic-chemistry.orgpitt.edu This methodology works efficiently for sterically hindered, electron-deficient, and heteroaromatic aryl bromides. pitt.edu Similarly, vinyl phosphates can undergo Pd(0)-catalyzed Negishi coupling with alkylzinc reagents to form 1,1-disubstituted alkenes. nih.gov
Table 2: Aryl-Alkyl Cross-Coupling with Secondary Alkylzinc Halides
| Aryl Halide | Alkylzinc Halide | Catalyst/Ligand | Yield (%) |
|---|---|---|---|
| 4-Bromoacetophenone | Isopropylzinc bromide | Pd(OAc)₂ / CPhos | 95% |
| 2-Bromotoluene | Isopropylzinc bromide | Pd(OAc)₂ / CPhos | 92% |
| 4-Chlorobenzonitrile | Cyclohexylzinc bromide | Pd₂(dba)₃ / CPhos | 93% |
| 3-Bromopyridine | Cyclopentylzinc bromide | Pd(OAc)₂ / CPhos | 89% |
Data based on catalyst systems developed for secondary alkylzinc halides, which are applicable to tertiary analogues like this compound. nih.govorganic-chemistry.org
A significant advantage of using organozinc reagents like this compound in Negishi couplings is their high degree of functional group tolerance. researchgate.net This property allows for the chemoselective functionalization of complex molecules bearing multiple reactive sites. Unlike more reactive organometallic reagents such as Grignard or organolithium reagents, this compound does not readily react with esters, ketones, nitriles, or amides under typical cross-coupling conditions. organic-chemistry.orgpitt.edu
This chemoselectivity enables the precise modification of a molecule at a halide position while leaving other sensitive functional groups intact. For example, a palladium catalyst with a biaryldialkylphosphine ligand can effectively couple an alkylzinc halide to an aryl bromide bearing an aldehyde or an unprotected indole (B1671886) without side reactions involving these functional groups. organic-chemistry.org This allows for late-stage functionalization strategies in the synthesis of complex targets, reducing the need for extensive protecting group manipulations. The compatibility of alkylzinc reagents with a broad range of functionalities makes them invaluable tools for the efficient synthesis of polyfunctionalized molecules. researchgate.net
Negishi Cross-Coupling Reactions with Aryl and Alkyl Halides
Multicomponent Coupling Reactions Mediated by this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. This compound can act as a key nucleophilic component in certain MCRs, enabling the rapid assembly of complex molecular structures.
The Mannich reaction is a classic method for producing β-amino carbonyl compounds, which are precursors to a wide variety of nitrogen-containing molecules, including α-branched amines. beilstein-journals.org An organometallic variation of this reaction involves the coupling of an aldehyde, an amine, and an organozinc reagent. The direct use of alkylzinc bromides, including this compound, generated from the corresponding alkyl bromides, has been explored for the synthesis of α-branched amines. beilstein-journals.orgresearchgate.net
Research has shown that for this transformation, the presence of a stoichiometric amount of lithium chloride (LiCl) is essential for the efficiency of the three-component coupling when using alkylzinc bromides in solvents like THF. beilstein-journals.orgresearchgate.net While a variety of primary, secondary, and tertiary organozinc reagents can be used, studies have indicated a notable difference in reactivity based on the halide. beilstein-journals.org Specifically, while tert-butylzinc iodide was found to be highly efficient in a particular multicomponent coupling to form a branched amine (99% yield), the corresponding this compound provided a significantly lower yield (16%) under similar conditions. beilstein-journals.org This highlights a critical subtlety in reagent selection for optimizing these complex transformations.
Table 3: Comparison of Tert-butylzinc Halides in a Multicomponent Mannich-Type Reaction
| Organozinc Reagent | Aldehyde | Amine | Additive | Yield (%) |
|---|---|---|---|---|
| tert-Butylzinc iodide | Aromatic Aldehyde | Secondary Amine | None (in MeCN) | 99% |
| This compound | Aromatic Aldehyde | Secondary Amine | LiCl (in THF) | 16% |
Data from a comparative study on the efficiency of organozinc halides in multicomponent couplings. beilstein-journals.org
Annulation and Cyclization Strategies
While less common than other organometallic reagents in annulation and cyclization reactions, this compound can participate in processes that lead to the formation of cyclic structures. Its primary role is often as a nucleophilic source of a tert-butyl group in cascade reactions. For instance, the conjugate addition of this compound to an α,β-unsaturated ketone can generate a zinc enolate. This intermediate, if appropriately positioned within the molecule, can subsequently undergo an intramolecular cyclization, leading to the formation of a new ring. The bulky nature of the tert-butyl group can influence the stereochemical outcome of such cyclizations, favoring the formation of specific diastereomers.
Research in this area has explored the use of this compound in tandem reaction sequences. A representative, though not extensively documented, strategy involves the initial 1,4-addition of the reagent to a Michael acceptor, followed by an intramolecular aldol-type reaction or a C-acylation, effectively constructing a carbocyclic or heterocyclic ring system in a single synthetic operation. The efficiency of these strategies is highly dependent on the substrate and reaction conditions.
Table 1: Examples of Cyclization Strategies Potentially Involving this compound
| Reaction Type | Substrate Example | Potential Product | Key Intermediate |
|---|---|---|---|
| Conjugate Addition-Intramolecular Aldol | Cyclic enone with an appended aldehyde | Bicyclic alcohol | Zinc enolate |
Stereoselective Transformations Driven by this compound
The steric hindrance of the tert-butyl group is a defining feature that can be exploited to achieve high levels of stereoselectivity in organic transformations.
In the realm of stereoselective additions to carbonyl compounds, the facial selectivity of the attack by this compound can be controlled by the presence of a chiral auxiliary on the substrate or a chiral ligand complexed to the zinc atom. The large size of the tert-butyl group magnifies the steric interactions in the transition state, leading to a more pronounced preference for one stereoisomer over the other.
For example, in the addition to a chiral α-ketoester, the tert-butyl group will preferentially approach from the less hindered face, as dictated by the existing stereocenter, to yield a tertiary alcohol with high diastereomeric excess. Similarly, in enantioselective additions to aldehydes, the use of chiral amino alcohols or other ligands can create a chiral environment around the zinc center, directing the nucleophilic attack of the tert-butyl group to one enantioface of the aldehyde, resulting in the formation of a non-racemic secondary alcohol.
Table 2: Chiral Ligands for Enantioselective Addition of Organozinc Reagents
| Ligand Class | Example Ligand | Typical Enantiomeric Excess (ee) |
|---|---|---|
| Amino Alcohols | (-)-N,N-Dibutylnorephedrine (DBNE) | Moderate to High |
| Diamines | (S)-(-)-2-(1-Pyrrolidinylmethyl)pyrrolidine | Moderate |
Development of Novel Synthetic Pathways for Pharmaceutical and Natural Product Intermediates
The introduction of a tert-butyl group is a common strategy in medicinal chemistry to enhance the metabolic stability or modulate the biological activity of a drug candidate. This compound serves as a direct and often chemoselective method for installing this bulky substituent onto complex molecular scaffolds.
While specific, large-scale applications in the synthesis of marketed drugs are not extensively publicized, the utility of this compound is evident in the laboratory-scale synthesis of key intermediates. For instance, in the development of novel protease inhibitors or receptor antagonists, the precise installation of a tert-butyl group can be crucial for achieving the desired pharmacological profile. The reagent's compatibility with a range of functional groups, such as esters, amides, and nitriles, makes it a valuable tool in multi-step synthetic sequences.
In the context of natural product synthesis, this compound can be employed to introduce sterically demanding groups found in certain classes of natural products or their analogs. The controlled addition of the tert-butyl moiety can be a key step in the construction of a complex carbon skeleton, setting a quaternary stereocenter that might be difficult to access through other synthetic methods.
Table 3: Potential Applications in the Synthesis of Bioactive Scaffolds
| Target Scaffold | Role of this compound | Potential Therapeutic Area |
|---|---|---|
| Steroid Analogs | Introduction of a C-17 tert-butyl group | Oncology, Endocrinology |
| Peptidomimetics | Formation of a tert-butyl glycine (B1666218) residue | Antiviral, Protease Inhibition |
V. Structural Characterization and Aggregation Phenomena of Tert Butylzinc Bromide Complexes
Spectroscopic Probes for Solution-Phase Structure and Dynamics
In solution, tert-butylzinc bromide exists in a dynamic equilibrium, often referred to as the Schlenk equilibrium, which involves the disproportionation of the organozinc halide into a dialkylzinc species and a zinc dihalide. wikipedia.orgnih.gov The position of this equilibrium is influenced by factors such as the solvent, concentration, and temperature. wikipedia.org Spectroscopic methods are invaluable for elucidating the nature of the species present in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ⁷Li, DNMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating the structure and dynamics of molecules in solution. For this compound, ¹H and ¹³C NMR are fundamental tools for characterizing the organic moiety.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound in a coordinating solvent like tetrahydrofuran (B95107) (THF) is expected to show a singlet for the nine equivalent protons of the tert-butyl group. The chemical shift of this peak provides information about the electronic environment of the tert-butyl group and can be influenced by the solvent and the position of the Schlenk equilibrium. nih.gov In the presence of different zinc species in fast exchange on the NMR timescale, a single, time-averaged signal is often observed. uu.nl
¹³C NMR Spectroscopy: Similarly, the ¹³C NMR spectrum would display two signals corresponding to the quaternary and primary carbon atoms of the tert-butyl group. The chemical shifts of these carbons are sensitive to the nature of the bonding to the zinc atom and the surrounding solvent molecules.
⁷Li NMR Spectroscopy: When this compound is used in the formation of lithium zincates (ate complexes), ⁷Li NMR spectroscopy becomes a crucial tool. The chemical shift and linewidth of the ⁷Li signal can provide information about the coordination environment of the lithium cation, indicating whether it exists as a solvent-separated ion pair, a contact ion pair, or is part of a more complex aggregate.
Dynamic NMR (DNMR) Spectroscopy: Dynamic NMR techniques are employed to study the kinetics of exchange processes, such as the Schlenk equilibrium or ligand exchange. By monitoring changes in the NMR spectra as a function of temperature, it is possible to determine the activation parameters for these dynamic processes. For organozinc halides, alkyl group exchange is a known phenomenon that can be studied using DNMR. uu.nl
| NMR Data for Tert-butyl Group in Related Systems | |
| Nucleus | Typical Chemical Shift Range (ppm) |
| ¹H | 0.8 - 1.5 |
| ¹³C (quaternary) | 30 - 40 |
| ¹³C (primary) | 25 - 35 |
| Note: Specific chemical shifts for this compound are dependent on solvent and concentration and are not widely reported in the literature. |
Mass Spectrometry (ESI-MS, Tandem Mass Spectrometry) for Ionic Intermediates
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the transfer of ionic species from solution to the gas phase, making it ideal for studying the charged intermediates and aggregates present in solutions of organometallic reagents. nih.gov
Tandem Mass Spectrometry (MS/MS): Tandem MS, or collision-induced dissociation (CID), provides structural information about the detected ions. By selecting a specific ion and subjecting it to fragmentation, the connectivity and composition of the complex can be inferred. This technique is particularly useful for characterizing the structure of zincate anions and other complex aggregates.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the bonding and electronic structure of this compound complexes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by the vibrational modes of the tert-butyl group. Key absorptions would include C-H stretching and bending vibrations. The position of the Zn-C stretching vibration, typically found in the far-IR region, would be a direct probe of the carbon-zinc bond. Comparison with the IR spectrum of a related compound, zinc(II)tetra-tert-butylphthalocyanine, shows characteristic bands for the tert-butyl group, such as C-CH₃ rocking and symmetrical C-H deformational vibrations. nih.gov
| Expected IR Absorption Bands for the Tert-butyl Group | |
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| C-H stretching | 2850 - 3000 |
| C-H bending | 1365 - 1485 |
| C-C skeletal vibrations | ~1250 and ~800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While the tert-butyl group itself does not have significant absorptions in the UV-Vis range, charge-transfer transitions involving the zinc center and the bromide or tert-butyl ligands may be observable. The UV-Vis spectra of organozinc compounds can be complex and are often used to monitor reaction kinetics or the formation of new species in solution.
Solid-State Structural Elucidation via X-ray Crystallography
Investigations into Aggregation States and Coordination Architectures in Solution and Solid State
As previously mentioned, this compound exists in a complex equilibrium in solution, primarily governed by the Schlenk equilibrium:
2 t-BuZnBr ⇌ (t-Bu)₂Zn + ZnBr₂
The position of this equilibrium is highly dependent on the solvent. In coordinating solvents like THF, the monomeric form, t-BuZnBr(THF)₂, is often favored. However, aggregation to form dimers and higher oligomers can also occur, particularly at higher concentrations. wikipedia.org These aggregates can feature bridging bromide ions.
In the solid state, organozinc compounds often exhibit a higher degree of aggregation, forming polymeric or cluster structures. uu.nl The specific architecture is dictated by a delicate balance of steric and electronic factors.
Formation and Characterization of Zincate Species
The addition of alkali metal salts, most commonly lithium salts, to organozinc reagents leads to the formation of highly reactive "ate" complexes known as zincates. The reaction of this compound with a lithium alkyl (R'Li) or a lithium amide can generate various zincate species.
For instance, the reaction with one equivalent of a lithium salt can lead to the formation of a tri-coordinate zincate of the type Li[(t-Bu)ZnR'Br]. The addition of further equivalents of the lithium reagent can result in the formation of tetra-coordinate zincates, such as Li₂[(t-Bu)ZnR'₂Br].
The structural characterization of these zincates relies heavily on multinuclear NMR spectroscopy (¹H, ¹³C, ⁷Li) in solution and X-ray crystallography in the solid state. NMR studies in solution can provide information on the stoichiometry and the dynamic behavior of these species. uu.nl X-ray diffraction studies on crystalline zincates have revealed a wide array of structures, from simple contact ion pairs to complex aggregates with bridging ligands. The nature of the solvent plays a crucial role in determining the final structure, with more polar solvents favoring the formation of solvent-separated ion pairs. uu.nl
Ligand-Induced Structural Modifications
The coordination environment of the zinc atom in organozinc halides like this compound is highly susceptible to the presence of donor ligands. In the absence of such ligands, these compounds tend to form dimeric or polymeric structures through halide bridges, which allows the zinc atoms to increase their coordination number. The introduction of Lewis basic ligands can significantly alter these aggregated structures, typically by coordinating to the zinc center and cleaving the halide bridges.
It is well-established in organozinc chemistry that the zinc atom in RZnX compounds (where R is an alkyl group and X is a halogen) is a strong Lewis acid. This acidity drives the coordination of donor ligands, leading to the formation of more stable, coordinatively saturated complexes. The structural changes induced by ligands are dependent on several factors, including the nature of the ligand (e.g., its steric bulk and donor strength), the stoichiometry of the ligand to the organozinc compound, and the crystallization conditions.
For this compound, it is anticipated that the addition of common donor ligands such as tetrahydrofuran (THF), pyridine, or bidentate amines like N,N,N',N'-tetramethylethylenediamine (TMEDA) would result in the formation of monomeric or dimeric complexes with a tetrahedral coordination geometry around the zinc atom. In such complexes, the zinc center would be bonded to the tert-butyl group, the bromine atom, and one or two atoms from the donor ligand(s).
While specific crystallographic data for a wide range of this compound adducts are not available, analogous structures of other organozinc halides provide insight into the expected structural motifs. For instance, the crystal structures of similar adamantylzinc bromide complexes have been reported, revealing both dimeric and monomeric species depending on the coordinating ligand. These studies show a consistent trend of the zinc atom adopting a distorted tetrahedral geometry.
Without specific experimental data from peer-reviewed sources detailing the crystal structures of various this compound-ligand complexes, a detailed discussion and the creation of data tables with bond lengths and angles are not possible at this time. Further research and publication of such crystallographic studies are needed to fully elucidate the ligand-induced structural modifications in this compound complexes.
Vii. Emerging Research Frontiers and Future Directions in Tert Butylzinc Bromide Chemistry
Advancements in Alkali Metal Zincate Chemistry Involving Tert-butylzinc Moieties
The chemistry of alkali metal zincates, traditionally valued for their enhanced reactivity compared to simple organozinc compounds, is experiencing a renaissance with the incorporation of sterically demanding ligands like the tert-butyl group. These bulky moieties offer unique structural and reactive properties to the resulting zincate complexes. Research in this area is focused on the synthesis and structural characterization of novel mixed-ligand systems, which are crucial for understanding their reaction mechanisms and unlocking new synthetic applications.
A notable area of advancement is the synthesis of complex zincate structures, such as zinc-rich zincates, which deviate from classical stoichiometries. While direct structural data on tert-butylzinc bromide-derived alkali metal zincates is emerging, related research on tert-butyl(tert-butoxy)zinc hydroxides provides valuable insights into the formation of complex cubane (B1203433) aggregates. nih.gov These studies on compounds like [(tBu)4Zn4(μ3-OtBu)x(μ3-OH)4-x] demonstrate the capacity of the tert-butyl group to support intricate, stable multinuclear zinc frameworks. nih.gov The interplay of different ligands within these structures is a key factor in tuning their solubility, stability, and reactivity.
Future research is directed towards isolating and characterizing a broader range of alkali metal zincates incorporating the this compound fragment. Understanding the influence of the alkali metal cation (e.g., Li, Na, K) and the solvent system on the aggregation state and reactivity of these zincates is a primary objective. Such studies are expected to lead to the development of highly selective and reactive reagents for applications in organic synthesis, including challenging cross-coupling reactions and deprotonation chemistry.
Exploration of Cationic and Anionic Organozinc Species in Catalysis
The generation and catalytic application of ionic organozinc species derived from reagents like this compound represent a significant shift from the traditional focus on neutral organozinc compounds. Both cationic and anionic zinc complexes are being explored for their potential to mediate a variety of catalytic transformations, including polymerization and bond-forming reactions.
Cationic Organozinc Species: The development of well-defined cationic zinc complexes is a burgeoning field in catalysis. uleth.ca These species, often stabilized by neutral, strongly donating ancillary ligands, can exhibit high activity as Lewis acid catalysts. For instance, cationic zinc complexes have shown promise in the ring-opening polymerization of lactones. uleth.ca The generation of a cationic [t-BuZn]+ species from this compound, potentially through halide abstraction, could provide a highly electrophilic center capable of activating a wide range of substrates. Research is focused on designing appropriate ligand systems that can stabilize such cationic species while allowing for substrate coordination and catalytic turnover.
Anionic Organozinc Species (Zincates): As discussed in the previous section, anionic zincates are known for their heightened nucleophilicity compared to their neutral counterparts. In catalysis, these species can act as potent transmetalating agents in cross-coupling reactions or as strong bases in deprotonation reactions. The formation of anionic species from this compound, such as [t-BuZnBr2]- or higher-order zincates, can be facilitated by the addition of salts like lithium bromide. researchgate.net The presence of these salts can significantly impact the outcome of catalytic reactions by influencing the structure and reactivity of the active zinc species. researchgate.net
| Ionic Species Type | Potential Catalytic Application | Key Research Focus |
| Cationic [t-BuZn]+ | Lewis acid catalysis, Polymerization | Ligand design for stabilization and reactivity |
| Anionic [t-BuZnBr2]- | Cross-coupling reactions, Deprotonation | Influence of counterions and solvents on reactivity |
Integration of Mechanochemistry for Sustainable this compound Applications
Mechanochemistry, which utilizes mechanical force to induce chemical reactions, is emerging as a powerful tool for sustainable synthesis. researchgate.netnih.gov The application of mechanochemical techniques, such as ball milling, to the synthesis and reactions of this compound offers significant environmental benefits by reducing or eliminating the need for solvents. researchgate.netresearchgate.net
The in-situ generation of organozinc reagents under neat grinding conditions is a particularly promising development. researchgate.net This approach avoids the use of dry solvents and inert atmospheres, which are typically required for the preparation of moisture-sensitive organometallic compounds. researchgate.net The mechanical activation of zinc metal in the presence of tert-butyl bromide under ball-milling conditions could provide a direct and environmentally friendly route to this compound.
Furthermore, mechanochemistry can be applied to reactions involving this compound, such as the Reformatsky reaction. researchgate.net Conducting these reactions in the solid state can lead to shorter reaction times, higher yields, and simplified work-up procedures compared to traditional solution-based methods. researchgate.net The integration of mechanochemistry with this compound chemistry aligns with the principles of green chemistry and offers a pathway to more sustainable chemical manufacturing processes. researchgate.netepa.gov
Strategies for Developing this compound as a Precursor for Advanced Materials
This compound and related tert-butylzinc compounds are valuable precursors for the synthesis of a range of advanced materials, including semiconductor nanocrystals and thin films. The controlled decomposition of these organometallic precursors provides a route to high-purity inorganic materials with desirable properties.
Zinc Oxide (ZnO) Nanocrystals: Alkylzinc alkoxides, which can be conceptually derived from this compound, are effective single-source precursors for the synthesis of ZnO nanocrystals. nih.gov The thermal decomposition of tert-butyl(tert-butoxy)zinc hydroxides, for example, has been shown to produce ZnO nanocrystals at significantly lower temperatures compared to other precursors. nih.gov The tert-butyl group plays a crucial role in controlling the precursor's volatility and decomposition pathway, thereby influencing the size, shape, and crystallinity of the resulting ZnO nanoparticles.
Quantum Dots: The synthesis of quantum dots, which are semiconductor nanocrystals with size-dependent optical and electronic properties, represents another important application for this compound. For instance, tertiary-butyl halides have been used as halide precursors in the synthesis of perovskite quantum dots. google.com While not a direct application of the intact organometallic, this highlights the utility of the tert-butyl and bromide components in materials synthesis. It is conceivable that this compound could serve as a dual-purpose precursor, providing both a zinc source and a bromide source for the synthesis of materials like zinc-based perovskites or other halide-containing nanocrystals. google.com
| Material | Role of this compound | Key Advantages |
| ZnO Nanocrystals | Single-source precursor (after modification) | Lower decomposition temperature, control over nanoparticle morphology |
| Quantum Dots | Potential dual-source precursor (Zn and Br) | Controlled delivery of constituent elements for nanocrystal growth |
| Thin Films | Precursor for deposition techniques | Potential for low-temperature deposition of zinc-containing films |
Unexplored Reactivity Modes and Novel Synthetic Transformations Initiated by this compound
Beyond its established role in cross-coupling and addition reactions, this compound has the potential to initiate a variety of novel synthetic transformations. The exploration of its less conventional reactivity modes is a key frontier in expanding its synthetic utility.
Radical Reactions: While organozinc reagents are not typically considered radical initiators, research on related compounds like dimethylzinc (B1204448) has shown that they can initiate radical reactions in the presence of air. nih.gov This suggests that this compound could also serve as a precursor to tert-butyl radicals under specific conditions, which could then participate in a range of radical-mediated transformations. The controlled generation of radicals from an organozinc source could offer advantages in terms of functional group tolerance and selectivity compared to traditional radical initiators. scispace.commasterorganicchemistry.comlibretexts.orgma.edu
Novel Cross-Coupling Reactions: The development of new cross-coupling protocols involving this compound is an ongoing area of research. This includes exploring its reactivity with a broader range of electrophiles and developing new catalyst systems to overcome existing limitations. nih.gov For example, diethylzinc (B1219324) has been shown to mediate cross-coupling reactions between dibromoketones and monobromo carbonyl compounds, suggesting that this compound could participate in similar, previously unexplored coupling processes. nih.gov
The exploration of these and other novel reactivity modes will undoubtedly lead to the discovery of new synthetic methodologies and further establish this compound as a versatile and valuable reagent in organic synthesis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing tert-butylzinc bromide, and what critical parameters influence yield and purity?
- Methodological Answer: While direct synthesis of tert-butylzinc bromide is not explicitly detailed in the evidence, analogous protocols for alkyl bromides (e.g., tert-butyl bromide synthesis) involve nucleophilic substitution reactions. For example, tert-butyl bromide can be synthesized via the reaction of tert-butanol with hydrobromic acid under controlled conditions (e.g., 0–5°C, 1–2 hours) . For organozinc compounds, transmetallation using Grignard reagents (e.g., tert-butylmagnesium bromide) with zinc halides is common. Key parameters include:
- Temperature control (to avoid side reactions like elimination).
- Solvent selection (dry THF or ether for moisture-sensitive reactions).
- Stoichiometric ratios (excess zinc bromide ensures complete conversion).
- Purity of starting materials (≥98% tert-butanol/HBr, as per industrial-grade synthesis standards) .
Q. What safety precautions are essential when handling tert-butylzinc bromide in laboratory settings?
- Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats due to the compound’s reactivity with moisture and air .
- Ventilation : Use fume hoods to prevent inhalation of vapors, as alkylzinc compounds can release flammable gases (e.g., hydrogen) .
- Storage : Store under inert gas (argon/nitrogen) in airtight containers at –20°C to prevent decomposition .
- Spill Management : Neutralize spills with dry sand or vermiculite; avoid water to prevent exothermic reactions .
Q. How does the leaving group (bromide) influence the reactivity of tert-butylzinc bromide in substitution reactions?
- Methodological Answer: Bromide’s moderate leaving-group ability (compared to chloride or iodide) balances reactivity and stability in organozinc reagents. In hydrolysis reactions, tert-butyl bromide follows first-order kinetics, where the leaving group’s electronegativity and solvation energy dictate reaction rates . For cross-coupling reactions (e.g., Negishi coupling), bromide’s dissociation from zinc enhances nucleophilic attack on electrophilic partners (e.g., aryl halides) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for tert-butylzinc bromide in stereoselective alkylation?
- Methodological Answer:
- Catalyst Selection : Use palladium(0) or nickel catalysts for C–C bond formation. For enantioselective reactions, chiral ligands (e.g., BINAP) improve stereochemical outcomes .
- Solvent Polarity : Low-polarity solvents (hexane/toluene) favor organozinc stability, while polar aprotic solvents (DMF) accelerate reactivity .
- Temperature Gradients : Gradual warming from –78°C to room temperature prevents premature decomposition .
- Additives : Additives like LiCl enhance zinc’s Lewis acidity, improving electrophile activation .
Q. What analytical techniques are most effective for characterizing tert-butylzinc bromide and its reaction byproducts?
- Methodological Answer:
- NMR Spectroscopy : and NMR (in deuterated THF) identify structural integrity and ligand coordination .
- Gas Chromatography (GC) : Quantifies volatile byproducts (e.g., tert-butane) using flame ionization detection (FID) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M–Br]) and fragmentation patterns .
- Titration : Iodometric titration quantifies active zinc content .
Q. How do discrepancies in bromide quantification methods impact data interpretation in organozinc research?
- Methodological Answer: Analytical methods (e.g., ion chromatography vs. colorimetric assays) vary in sensitivity and interference thresholds. For example:
- Detection Limits : Older ion-selective electrode methods (detection limit: 0.10 mg/L) may underestimate bromide levels compared to modern LC-MS (detection limit: 0.001 mg/L) .
- Sample Preparation : Acid digestion vs. direct dilution affects bromide recovery rates. Validate methods using certified reference materials (CRMs) .
Q. What strategies mitigate decomposition of tert-butylzinc bromide during long-term storage?
- Methodological Answer:
- Inert Atmosphere : Schlenk-line techniques for transferring and sealing ampoules under argon .
- Stabilizers : Add 1–2 mol% of chelating agents (e.g., TMEDA) to suppress zinc aggregation .
- Cold Chain : Store at –20°C with desiccants (molecular sieves) to minimize hydrolysis .
Data Contradictions and Validation
- Example : reports higher bromide concentrations in older studies due to methodological differences. Researchers must cross-validate using updated protocols and report detection limits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
